REACTION_CXSMILES
|
[OH-:1].[Na+].N[C@@:4]([CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)([C:6]#C)C.CC[O:16][C:17]([CH3:19])=[O:18].O>C(Cl)(Cl)Cl>[C:8]1([CH2:19][C:17]([O:16][C:6](=[O:1])[CH2:4][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[O:18])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S)-2-amino-2-cyclohexyl-3-butyne
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@](C)(C#C)C1CCCCC1
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a reparatory funnel
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (25 mL), 10 M aqueous sodium hydroxide solution (25 mL×4), brine (25 mL×4), and water (25 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (1:1 hexanes:EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC(CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |